molecular formula C13H12O3 B14328261 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one CAS No. 105379-32-6

3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one

Cat. No.: B14328261
CAS No.: 105379-32-6
M. Wt: 216.23 g/mol
InChI Key: GIADJVWADPGYMU-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one is an organic compound with a complex structure that includes an indene core substituted with a methoxy group and a 2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one typically involves the reaction of an indene derivative with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic ketone acting as both the nucleophile and solvent in an aldol reaction . This reaction can be catalyzed by prolinamide derivatives under solvent-free conditions, which promotes the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted indene derivatives.

Scientific Research Applications

3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one is unique due to its specific combination of functional groups and the indene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

105379-32-6

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-methoxy-2-(2-oxopropyl)inden-1-one

InChI

InChI=1S/C13H12O3/c1-8(14)7-11-12(15)9-5-3-4-6-10(9)13(11)16-2/h3-6H,7H2,1-2H3

InChI Key

GIADJVWADPGYMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C2=CC=CC=C2C1=O)OC

Origin of Product

United States

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